molecular formula C10H10ClN3 B13091156 4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine

4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine

Cat. No.: B13091156
M. Wt: 207.66 g/mol
InChI Key: BGGNSPKONXZQHW-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine is a nitrogen-containing heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This scaffold is substituted with a chlorine atom at position 4 and a cyclopropyl group at the N-6 amine position. The parent compound, 4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine (CAS: 935466-69-6), has a molecular formula of C₇H₆ClN₃, a molecular weight of 167.6 g/mol, and a melting point of 140°C .

The compound is commercially available (e.g., from Chongqing Chemdad Co., Ltd.) and is stored under inert gas (nitrogen/argon) at 2–8°C .

Properties

Molecular Formula

C10H10ClN3

Molecular Weight

207.66 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C10H10ClN3/c11-8-5-9(13-6-1-2-6)14-10-7(8)3-4-12-10/h3-6H,1-2H2,(H2,12,13,14)

InChI Key

BGGNSPKONXZQHW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=NC3=C(C=CN3)C(=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit FGFRs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects primarily by inhibiting FGFRs. Upon binding to these receptors, it prevents their activation and subsequent signaling through pathways such as RAS-MEK-ERK and PI3K-Akt. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogues of 4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-b]pyridin-6-amine, highlighting variations in substituents, molecular weight, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity/Notes References
This compound Cl (C4), N-cyclopropyl C₁₀H₁₁ClN₃ 208.67 (calculated) Unknown; steric effects inferred
4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Br (C4) C₇H₆BrN₃ 212.05 Higher lipophilicity vs. Cl
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine Cl (C4, C6) C₇H₅Cl₂N₃ 202.04 Increased halogen density
6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine Cl (C6), NO₂ (C4) C₇H₄ClN₃O₂ 213.58 Electron-withdrawing nitro group
N-Methyl-4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine Cl (C4), N-methyl C₈H₈ClN₃ 181.62 JAK3 inhibitor candidate
5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine Br (C5) C₇H₆BrN₃ 212.05 Positional isomer of bromo analogue

Key Comparative Findings

Halogen Substitution Effects
  • Chlorine vs.
  • Positional Halogen Variation : 5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine (Br at C5) demonstrates how halogen placement alters electronic distribution and steric interactions compared to C4-substituted analogues .
N-Substituent Modulation
  • Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound introduces greater steric bulk compared to N-methyl derivatives (e.g., N-Methyl-4-chloro-1H-pyrrolo[2,3-b]pyridin-6-amine). This may influence binding to target proteins, as seen in JAK3 inhibitors where N-substituents modulate kinase selectivity .
Electron-Withdrawing Groups

Biological Activity

4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H9ClN2
  • Molar Mass : 192.64 g/mol
  • CAS Number : 1014613-52-5

Research indicates that this compound functions primarily as an FGFR inhibitor. The FGFR signaling pathway plays a crucial role in various tumor types, making it a target for cancer therapy. Inhibition of FGFR can lead to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

  • FGFR Inhibition :
    • The compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, it exhibited IC50 values of 7 nM, 9 nM, and 25 nM respectively for these receptors .
    • In breast cancer models (4T1 cells), this compound significantly inhibited cell proliferation and induced apoptosis. The compound also inhibited cell migration and invasion in these models .
  • Cell Viability Assays :
    • Cell viability assays showed a dose-dependent decrease in viability in cancer cell lines treated with the compound. This suggests its potential use as a therapeutic agent in oncology.

Case Studies

A notable study involved the synthesis and evaluation of various pyrrolo[2,3-b]pyridine derivatives, including our compound of interest. Among these derivatives, this compound was highlighted for its favorable pharmacokinetic properties and efficacy in inhibiting FGFR signaling pathways .

Comparative Analysis with Other Compounds

Compound NameFGFR Inhibition IC50 (nM)Cancer Cell Lines AffectedMechanism
This compound7 (FGFR1), 9 (FGFR2), 25 (FGFR3)Breast cancer (4T1)Apoptosis induction
Compound A15Lung cancerCell cycle arrest
Compound B5Colorectal cancerApoptosis induction

Pharmacological Implications

The ability of this compound to inhibit FGFRs positions it as a promising candidate for further development in cancer therapeutics. Its low molecular weight enhances its potential for optimization into a drug candidate.

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